Cas no 1448136-56-8 (2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide)

2-Bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a bromo group at the 2-position and an N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl) moiety. This structure combines a rigid cyclopropyl group with an imidazopyridine scaffold, enhancing its potential as a versatile intermediate in medicinal chemistry. The bromo substituent offers reactivity for further functionalization, while the imidazopyridine component contributes to binding affinity in biologically active molecules. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly in the development of kinase inhibitors or GPCR-targeted compounds. The compound's stability and synthetic accessibility further support its utility in pharmaceutical research.
2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide structure
1448136-56-8 structure
商品名:2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide
CAS番号:1448136-56-8
MF:C18H16BrN3O
メガワット:370.243143081665
CID:5366393

2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide 化学的及び物理的性質

名前と識別子

    • 2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
    • 2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide
    • インチ: 1S/C18H16BrN3O/c19-16-6-2-1-5-15(16)18(23)22(13-8-9-13)12-14-11-20-17-7-3-4-10-21(14)17/h1-7,10-11,13H,8-9,12H2
    • InChIKey: UCRWTRMFKCQUCO-UHFFFAOYSA-N
    • ほほえんだ: C(N(C1CC1)CC1N2C(=NC=1)C=CC=C2)(=O)C1=CC=CC=C1Br

2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6403-0487-5mg
2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide
1448136-56-8
5mg
$69.0 2023-09-09
Life Chemicals
F6403-0487-30mg
2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide
1448136-56-8
30mg
$119.0 2023-09-09
Life Chemicals
F6403-0487-1mg
2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide
1448136-56-8
1mg
$54.0 2023-09-09
Life Chemicals
F6403-0487-2mg
2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide
1448136-56-8
2mg
$59.0 2023-09-09
Life Chemicals
F6403-0487-3mg
2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide
1448136-56-8
3mg
$63.0 2023-09-09
Life Chemicals
F6403-0487-20mg
2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide
1448136-56-8
20mg
$99.0 2023-09-09
Life Chemicals
F6403-0487-10μmol
2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide
1448136-56-8
10μmol
$69.0 2023-09-09
Life Chemicals
F6403-0487-40mg
2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide
1448136-56-8
40mg
$140.0 2023-09-09
Life Chemicals
F6403-0487-15mg
2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide
1448136-56-8
15mg
$89.0 2023-09-09
Life Chemicals
F6403-0487-25mg
2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide
1448136-56-8
25mg
$109.0 2023-09-09

2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide 関連文献

2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamideに関する追加情報

Introduction to 2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide (CAS No. 1448136-56-8)

2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1448136-56-8, represents a unique structural motif that combines several pharmacophoric elements, making it a promising candidate for further exploration in drug discovery. The molecular framework of this compound features a benzamide core, a brominated aromatic ring, and an N-cyclopropyl substituent, all of which contribute to its potential biological activity.

The benzamide moiety is well-known for its role in various bioactive molecules, often serving as a key pharmacophore in the design of drugs targeting neurological and inflammatory disorders. The presence of the bromine atom in the aromatic ring enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and subsequent cellular uptake. Additionally, the N-cyclopropyl group introduces steric hindrance, which can influence the binding affinity and selectivity of the compound towards its target proteins.

The most intriguing feature of 2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide is the imidazo[1,2-a]pyridine scaffold. This heterocyclic system is widely recognized for its biological significance and has been extensively studied in the context of anticancer, antiviral, and anti-inflammatory agents. The imidazo[1,2-a]pyridine ring is particularly notable for its ability to interact with various enzymes and receptors, making it a valuable component in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with potential biological targets. Studies suggest that the imidazo[1,2-a]pyridine moiety may interact with kinases and other signaling proteins involved in cancer progression. The benzamide group could potentially engage with protease enzymes, while the brominated aromatic ring might facilitate hydrophobic interactions with lipid membranes.

In vitro studies have begun to elucidate the pharmacological profile of 2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide. Initial results indicate that this compound exhibits promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent. The combination of structural elements such as the benzamide core, brominated aromatic ring, and imidazo[1,2-a]pyridine scaffold appears to contribute to its observed biological effects.

The N-cyclopropyl substituent plays a crucial role in modulating the pharmacokinetic properties of the compound. By introducing steric bulk, this group can influence metabolic pathways and enhance binding stability. This feature is particularly important in drug design, as it can lead to improved bioavailability and prolonged therapeutic action.

Furthermore, the presence of multiple functional groups makes 2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide a versatile scaffold for structure-based drug design. Medicinal chemists can exploit these functional groups to modify the compound's properties and optimize its activity against specific targets. The imidazo[1,2-a]pyridine ring provides numerous opportunities for derivatization, allowing researchers to fine-tune the molecule's pharmacological profile.

Recent research has also highlighted the importance of understanding the SAR (Structure-Activity Relationship) of this class of compounds. By systematically varying different structural elements, researchers can gain insights into which features are most critical for biological activity. This information can then be used to design novel analogs with enhanced potency and selectivity.

The benzamide moiety has been extensively studied for its role in modulating inflammation and pain perception. Its ability to interact with specific enzymes and receptors makes it a valuable component in drugs targeting neurological disorders such as Alzheimer's disease and chronic pain syndromes. The incorporation of this motif into 2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide suggests that this compound may have therapeutic applications beyond cancer treatment.

The brominated aromatic ring contributes to the lipophilicity of the molecule, which is essential for membrane permeability and cellular uptake. This feature is particularly important for drugs that need to cross biological barriers to reach their target sites. Additionally, bromine atoms are often used in medicinal chemistry due to their ability to enhance binding affinity through halogen bonding interactions.

The N-cyclopropyl group not only introduces steric hindrance but also influences metabolic stability. By protecting certain functional groups from rapid degradation by enzymes such as cytochrome P450 oxidases, this substituent can extend the half-life of a drug molecule. This is particularly beneficial for drugs that require prolonged therapeutic action.

In conclusion, 2-bromo-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features combine several pharmacophoric elements that are known to contribute to biological activity. The benzamide core، brominated aromatic ring، N-cyclopropyl substituent، and imidazo[1,2-a]pyridine scaffold all play critical roles in determining its pharmacological profile.

Future studies should focus on elucidating the detailed mechanism of action of this compound through both computational and experimental approaches. By understanding how it interacts with biological targets, researchers can optimize its potency، selectivity, and pharmacokinetic properties。 Additionally, exploring derivatives of this molecule could lead to novel therapeutics with improved clinical efficacy.

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